5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide
CAS No.:
Cat. No.: VC17198639
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 5-amino-2-methyl-N-(1-naphthalen-1-ylethyl)benzamide |
| Standard InChI | InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23) |
| Standard InChI Key | UVERBUNNCOKGNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzamide core substituted with a methyl group at position 2 and an amino group at position 5. The amide nitrogen is linked to a (1R)-1-(naphthalen-1-yl)ethyl group, conferring stereochemical specificity . Key molecular features include:
The naphthalene moiety enhances hydrophobic interactions with protease binding pockets, while the benzamide group participates in hydrogen bonding .
Stereochemical Considerations
The (R)-configuration at the chiral center is critical for activity. Enantiomeric forms, such as the (S)-isomer, exhibit negligible inhibitory effects, underscoring the importance of stereochemistry in target engagement .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step process utilizing nucleophilic acyl substitution (Figure 1):
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Coupling reaction: Benzamide derivatives are synthesized using coupling agents (e.g., HOBt) with (R)-1-(naphthalen-1-yl)ethylamine under inert conditions .
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Functionalization: Introduction of the amino group at position 5 is achieved via nitration followed by reduction .
Key challenges include maintaining stereochemical purity and optimizing yields under mild reaction conditions .
Chemical Stability
The compound is stable under inert gas (N₂ or Ar) at 2–8°C but degrades in aqueous solutions, necessitating storage in DMSO or ethanol at -20°C for long-term preservation .
Mechanism of Action
Target Engagement
The compound selectively inhibits the papain-like protease (PLpro) of SARS-CoV-2, a cysteine protease essential for viral polyprotein processing and immune evasion . PLpro cleaves ubiquitin and ISG15 conjugates, disrupting host antiviral responses .
Inhibition Kinetics
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Binding mode: Crystallographic studies reveal interactions between the naphthalene group and the hydrophobic S4 subsite, while the benzamide nitrogen forms hydrogen bonds with catalytic cysteine residues .
Structure-Activity Relationship (SAR) Studies
Critical Substituents
Bioisosteric replacement of benzene with thiophene retains partial activity (IC₅₀ = 1.2 μM), suggesting limited tolerance for heterocyclic substitutions .
Pharmacological Profile
In Vitro Efficacy
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Antiviral activity: Reduces SARS-CoV-2 replication by 80% at 10 μM in Vero E6 cells .
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Cytotoxicity: CC₅₀ > 50 μM, indicating a favorable therapeutic index .
Pharmacokinetic Considerations
While detailed ADME data remain unpublished, preliminary studies suggest moderate plasma protein binding (∼75%) and hepatic metabolism via cytochrome P450 isoforms .
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